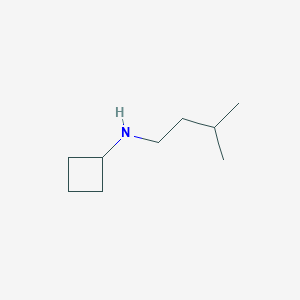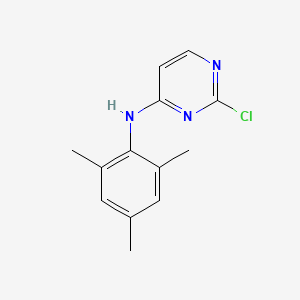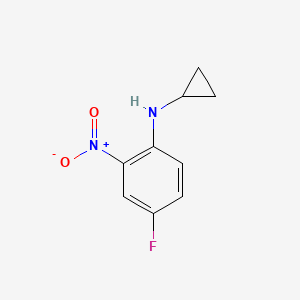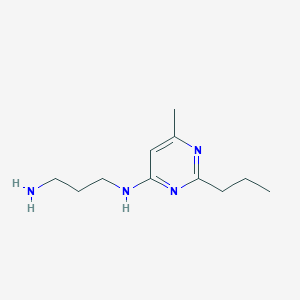![molecular formula C10H16N2S B1370995 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline CAS No. 857596-12-4](/img/structure/B1370995.png)
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline
概要
説明
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is an organic compound with the molecular formula C10H16N2S and a molecular weight of 196.31 g/mol . This compound is characterized by the presence of a dimethylaminoethyl group attached to a sulfanyl group, which is further connected to an aniline moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline typically involves the reaction of 4-chloroaniline with 2-(dimethylamino)ethanethiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
化学反応の分析
Types of Reactions: 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitroanilines, sulfonylanilines, halogenated anilines.
科学的研究の応用
4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials
作用機序
The mechanism of action of 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminoethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The sulfanyl group can undergo redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. Additionally, the aniline moiety can participate in hydrogen bonding and π-π interactions with proteins, influencing their structure and function .
類似化合物との比較
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}phenol
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzoic acid
- 4-{[2-(Dimethylamino)ethyl]sulfanyl}benzaldehyde
Comparison: Compared to these similar compounds, 4-{[2-(Dimethylamino)ethyl]sulfanyl}aniline is unique due to the presence of the aniline moiety, which imparts distinct chemical reactivity and biological activity. The aniline group allows for a wider range of electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to form stable complexes with biological molecules makes it valuable in biochemical and medicinal research .
特性
IUPAC Name |
4-[2-(dimethylamino)ethylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZATKUQMFHKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCSC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1370916.png)









![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
